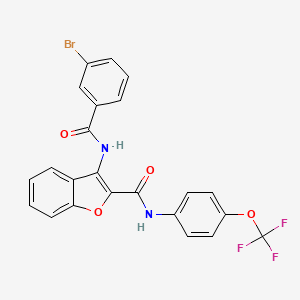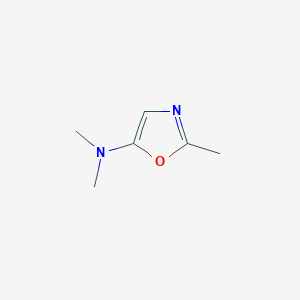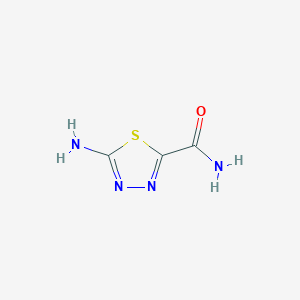![molecular formula C11H7BrFNO2 B3295723 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole CAS No. 888723-43-1](/img/structure/B3295723.png)
3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole
Übersicht
Beschreibung
The compound “3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole” is a chemical with the molecular formula C11H7BrFNO2 and a molecular weight of 284.08 g/mol . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as “this compound”, is a topic of significant research interest . The most commonly reported synthesis method for isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 284.08 g/mol . Additional properties such as boiling point, melting point, and solubility would require further information.Wirkmechanismus
The mechanism of action of 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, the compound has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole in lab experiments include its unique properties, which make it a promising candidate for use in various research studies. Additionally, the synthesis method for the compound is relatively straightforward and has been optimized to produce high yields of the compound.
The limitations of using this compound in lab experiments include the fact that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the compound has not been extensively studied in vivo, which can limit its potential applications.
Zukünftige Richtungen
There are several future directions for research involving 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole. One potential direction is to study the compound's potential use as an anti-inflammatory agent in vivo. Additionally, the compound could be studied for its potential use in cancer treatment in vivo. Further research could also be conducted to fully understand the compound's mechanism of action and to optimize the synthesis method to produce higher yields of the compound.
Conclusion
In conclusion, this compound is a promising candidate for use in various scientific research studies. The compound has unique properties that make it a potential anti-inflammatory agent and cancer treatment. Further research is needed to fully understand the compound's mechanism of action and to optimize the synthesis method to produce higher yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole has various scientific research applications due to its unique properties. It has been studied extensively for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-bromo-1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWOWJBQRRVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-2-((2,5-dimethylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3295648.png)
![3-allyl-2-((4-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3295649.png)
![3-allyl-2-((naphthalen-1-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3295653.png)
![3-allyl-2-((4-bromobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3295662.png)

![3-ethyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3295678.png)
![N-(4-acetylphenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3295686.png)
![N-(3-acetamidophenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3295690.png)


![3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B3295719.png)


